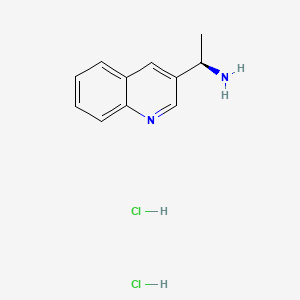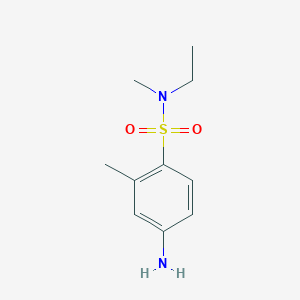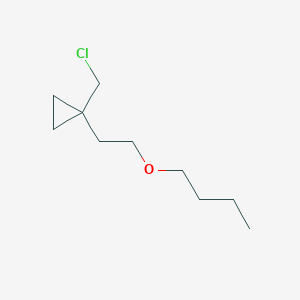
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a butoxyethyl group and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the butoxyethyl and chloromethyl groups. For example, the reaction of cyclopropane with 2-butoxyethanol and chloromethyl chloride under suitable conditions might yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could produce a variety of substituted cyclopropane compounds.
Aplicaciones Científicas De Investigación
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane may have applications in several scientific research areas, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other cyclopropane derivatives with different substituents, such as:
- 1-(2-Butoxyethyl)-1-(bromomethyl)cyclopropane
- 1-(2-Butoxyethyl)-1-(hydroxymethyl)cyclopropane
- 1-(2-Butoxyethyl)-1-(methyl)cyclopropane
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
1-(2-butoxyethyl)-1-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C10H19ClO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3 |
Clave InChI |
FAFBJHNJSQVHJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCC1(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


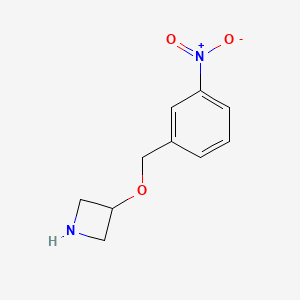
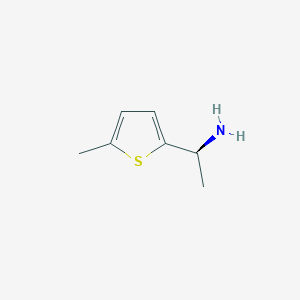
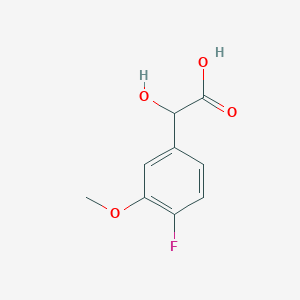
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
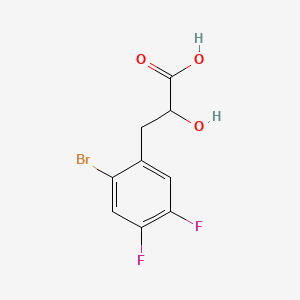

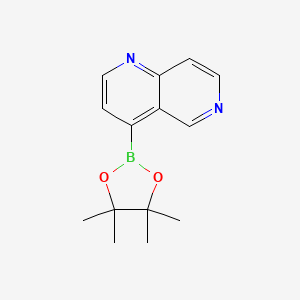

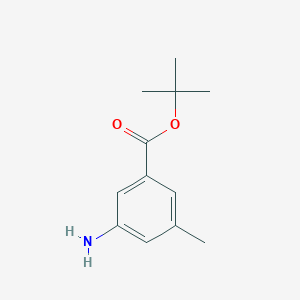
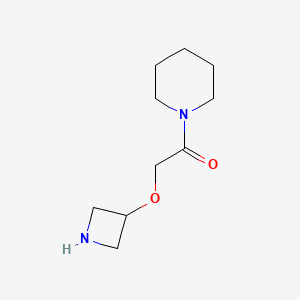
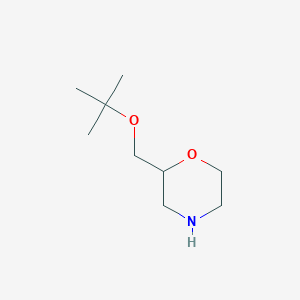
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
